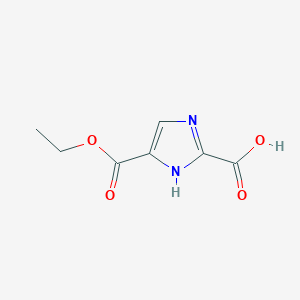
3-(1H-Indazol-6-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indazol-6-YL)propanoic acid: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-6-YL)propanoic acid can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Another approach includes the use of Cu(OAc)2 as a catalyst for N-N bond formation, employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Indazol-6-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indazole ring, where electrophilic or nucleophilic reagents replace specific hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties, making it a candidate for drug development .
Medicine: Research has shown that indazole derivatives, including 3-(1H-Indazol-6-YL)propanoic acid, have potential anticancer and antihypertensive effects .
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(1H-Indazol-6-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
- 1H-Indazole-5-propanoic acid
- 1H-Indazole-4-acetic acid
- 1H-Indazole-3-propanoic acid
Comparison: 3-(1H-Indazol-6-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development .
Properties
CAS No. |
885271-23-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(1H-indazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
InChI Key |
CVRGUMPECSUQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





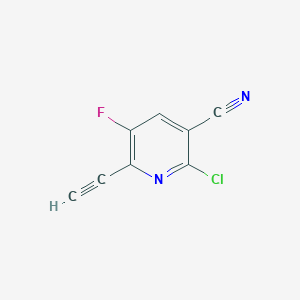
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
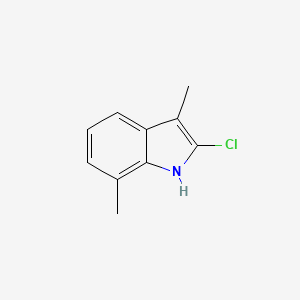
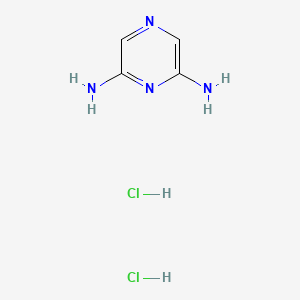

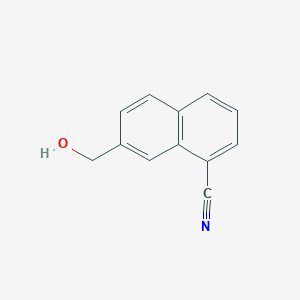
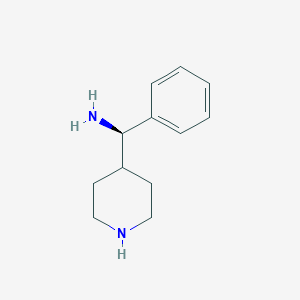
![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)

